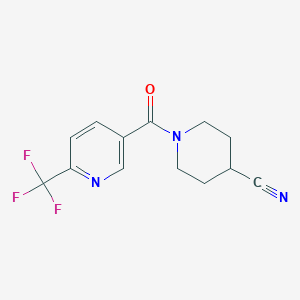
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile, commonly known as TPN-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. TPN-4 is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the regulation of cellular metabolism and energy homeostasis.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Guanidine and amidine mediated synthesis techniques have been developed for the efficient creation of bridgehead triazaphenalenes, pyrimidines, and pyridines through domino reactions, demonstrating the versatility of piperidine-based compounds in heterocyclic chemistry (Pratap et al., 2007).
- The synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles through a one-pot multicomponent reaction showcases the application of piperidine as a catalyst in creating compounds with potential antiproliferative activities (El-Sayed et al., 2014).
- Research on crystalline structures and molecular docking studies has been conducted to explore the potential of pyridine derivatives as inhibitors, indicating the role of piperidine-containing compounds in drug discovery and enzyme inhibition (Venkateshan et al., 2019).
Medicinal Chemistry and Anticancer Activity
- Studies have been conducted on the synthesis and evaluation of anticancer activities of pyrano[3, 2-c]chromene derivatives, indicating that piperidine-based compounds can exhibit significant antitumor effects against various cancer cell lines (El-Agrody et al., 2020).
Material Science
- The development of covalent organic frameworks (COFs) through irreversible reactions involving piperidine derivatives underscores their utility in creating stable, porous materials for various applications (Zhang et al., 2018).
properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-5-3-9(7-17)4-6-19/h1-2,8-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPIKIEKOUGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)
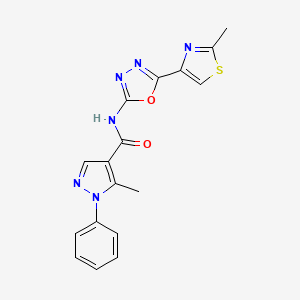
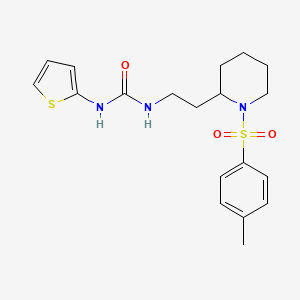
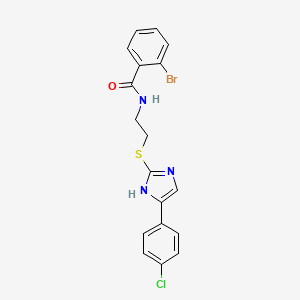

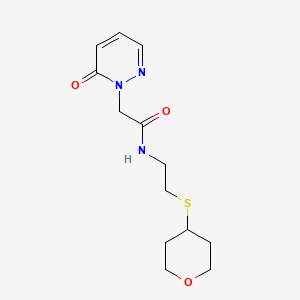
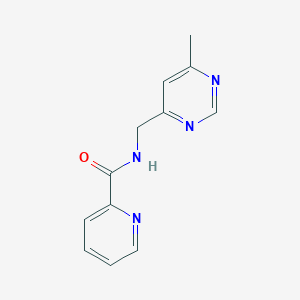
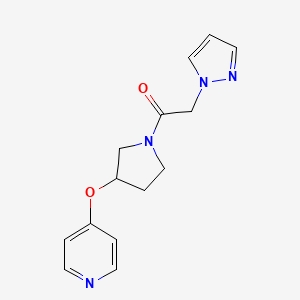
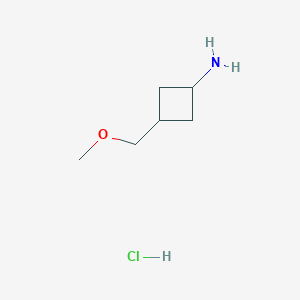
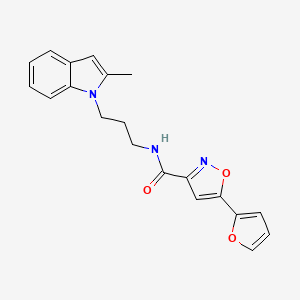
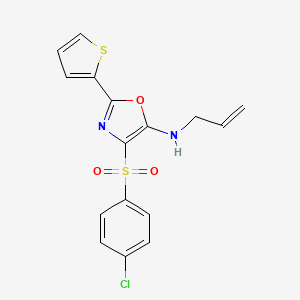
![5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2731612.png)
